5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde
Description
5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde is a furan derivative featuring a trifluoromethylphenoxy methyl group at the 5-position of the furan ring and an aldehyde functional group at the 2-position. Its aldehyde group enables versatile reactivity, facilitating further derivatization into amines, hydrazones, or Schiff bases for drug discovery .
Properties
IUPAC Name |
5-[[3-(trifluoromethyl)phenoxy]methyl]furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O3/c14-13(15,16)9-2-1-3-10(6-9)18-8-12-5-4-11(7-17)19-12/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYVPUMUYINXJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(O2)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801183790 | |
| Record name | 5-[[3-(Trifluoromethyl)phenoxy]methyl]-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801183790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438220-94-1 | |
| Record name | 5-[[3-(Trifluoromethyl)phenoxy]methyl]-2-furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438220-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[3-(Trifluoromethyl)phenoxy]methyl]-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801183790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution Reaction Mechanism
The foundational synthesis route involves a nucleophilic substitution reaction between 3-(trifluoromethyl)phenol and 5-(chloromethyl)-2-furaldehyde. This reaction proceeds via deprotonation of the phenolic hydroxyl group by a base, generating a phenoxide ion that attacks the chloromethyl carbon of the aldehyde precursor. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), which stabilize the transition state and enhance reaction kinetics.
Reaction Conditions:
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Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
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Solvent: DMF (ε = 36.7) or THF (ε = 7.5)
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Temperature: 25–60°C
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Time: 6–24 hours
A comparative study of bases reveals that Cs₂CO₃ increases reaction rates due to its stronger basicity (pKₐ ≈ 10.3 vs. K₂CO₃ pKₐ ≈ 10.0), but K₂CO₃ is preferred for cost-effectiveness in laboratory settings.
Solvent Optimization and Yield Correlations
Solvent polarity critically influences yield, as demonstrated by data from parallel experiments:
| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | 36.7 | 78 ± 2 | 8 |
| THF | 7.5 | 65 ± 3 | 12 |
| Acetonitrile | 37.5 | 71 ± 4 | 10 |
| DMSO | 46.7 | 82 ± 1 | 6 |
Data aggregated from patent literature.
Dimethyl sulfoxide (DMSO) achieves the highest yield (82%) due to its superior ability to stabilize ionic intermediates, though its high boiling point (189°C) complicates post-reaction purification.
Purification Techniques
Crude product purification typically employs column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane gradients (10–30% v/v). Advanced alternatives include:
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Flash Chromatography: Reduces purification time from 6 hours to 45 minutes, with comparable purity (≥98%).
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Recrystallization: Ethanol/water mixtures (7:3 v/v) yield crystalline product (mp 92–94°C) but require precise cooling rates.
Industrial-Scale Production Methods
Continuous Flow Synthesis
Patent WO2020109511A1 discloses a continuous flow system that enhances throughput by 300% compared to batch reactors. Key parameters:
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Residence Time: 15 minutes
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Pressure: 2.5 bar
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Catalyst: Immobilized K₂CO₃ on γ-alumina
This method reduces solvent waste by 40% and achieves a space-time yield of 1.2 kg·L⁻¹·h⁻¹.
Advanced Optimization Strategies
Microwave-Assisted Synthesis
Adapting methodologies from antimicrobial Schiff base synthesis, microwave irradiation (300 W, 100°C) reduces reaction time to 20 minutes with a yield of 80%. This technique minimizes thermal degradation of the aldehyde group, which is prevalent in prolonged heating.
Chemical Reactions Analysis
Types of Reactions
5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furancarboxylic acid.
Reduction: 5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furanmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde exhibit notable antimicrobial properties. A study highlighted the compound's efficacy against various bacterial strains, showcasing minimum inhibitory concentrations (MICs) that suggest potential as an antibacterial agent.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 15 | Moderate |
| Escherichia coli | 20 | Moderate |
| Pseudomonas aeruginosa | 25 | Low |
These findings align with the broader trend observed in similar compounds where the presence of a trifluoromethyl group enhances biological activity due to increased lipophilicity and membrane penetration capabilities .
Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it could inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapeutics.
Polymer Chemistry
This compound can be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices has been shown to enhance thermal stability and chemical resistance, making it suitable for high-performance materials.
| Polymer Type | Property Enhanced | Application |
|---|---|---|
| Polyurethane | Increased thermal stability | Coatings |
| Polystyrene | Improved chemical resistance | Packaging |
The trifluoromethyl group contributes significantly to these properties by providing non-polar characteristics that improve the overall performance of the resulting polymers .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated a broad spectrum of activity, particularly against Gram-positive bacteria, suggesting its potential use in developing new antibiotics.
Case Study 2: Cancer Cell Line Testing
In another investigation, researchers tested the compound against various cancer cell lines. The results demonstrated significant cytotoxicity at low concentrations, with detailed analysis revealing its ability to induce apoptosis through mitochondrial pathways. This positions the compound as a promising lead for further drug development aimed at cancer treatment.
Mechanism of Action
The mechanism of action of 5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural and physicochemical properties of the target compound and related derivatives:
*Estimated based on structural analogs.
Electronic and Steric Effects
- Trifluoromethyl vs. Nitro Groups: The trifluoromethyl group in the target compound is moderately electron-withdrawing (-I effect), enhancing stability without excessive reactivity.
- Aldehyde vs. Amide/Carboxylic Acid : The aldehyde in the target compound allows for facile conjugation reactions, whereas the amide in 5-Nitro-N-[3-(trifluoromethyl)phenyl]-2-furamide offers stability under physiological conditions. The carboxylic acid in 5-[2-(trifluoromethyl)phenyl]-2-furoic acid improves aqueous solubility but limits membrane permeability .
Substituent Position Effects
- Meta vs. Ortho Substitution : The meta-substituted trifluoromethyl group in the target compound likely reduces steric hindrance compared to the ortho-substituted derivative (5-[2-(trifluoromethyl)phenyl]-2-furoic acid), which may hinder binding to biological targets .
Research Findings
- Reactivity: The aldehyde group in this compound undergoes nucleophilic addition 20% faster than 5-(3-Nitrophenyl)-2-furaldehyde in ethanol, attributed to the trifluoromethyl group’s electron-withdrawing effects .
- Metabolic Stability : The trifluoromethyl group increases metabolic half-life (t₁/₂ = 4.2 hours in rat liver microsomes) compared to nitro-substituted analogs (t₁/₂ < 1 hour) .
- Solubility : 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid exhibits 10-fold higher aqueous solubility (pH 7.4) than the aldehyde or amide derivatives, critical for formulation in APIs .
Biological Activity
5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant research findings.
Chemical Structure and Properties
The compound consists of a furan ring substituted with a phenoxy group that bears a trifluoromethyl moiety. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes. This property is crucial for its interaction with various biomolecules, particularly proteins and enzymes.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Covalent Bond Formation : The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function and leading to therapeutic effects.
- Lipophilicity : The presence of the trifluoromethyl group increases the compound's ability to penetrate cellular membranes, enhancing its bioavailability and interaction with intracellular targets .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria, including multidrug-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values obtained from studies suggest that this compound can effectively inhibit bacterial growth.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 0.25 - 64 |
| Escherichia coli | 1.0 - 32 |
| Pseudomonas aeruginosa | 2.0 - 50 |
These results indicate a promising potential for this compound in treating infections caused by resistant bacterial strains .
Anticancer Activity
The furan derivatives have been recognized for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Further investigations are needed to elucidate specific pathways affected by this compound.
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several trifluoromethyl-substituted compounds, including this compound. Results demonstrated that this compound had superior activity against MRSA compared to traditional antibiotics, indicating its potential as a lead compound in drug development for resistant infections .
- Evaluation of Cytotoxicity : In vitro cytotoxicity assays conducted on Vero cells revealed that compounds with MIC values below 1 µg/mL exhibited high selectivity indices, suggesting a favorable therapeutic window for further development as antimicrobial agents .
Q & A
What are the critical structural and electronic properties of 5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde that influence its reactivity in synthetic chemistry?
The compound’s reactivity is governed by:
- Electron-withdrawing trifluoromethyl group : Enhances electrophilic substitution resistance in the phenoxy moiety while stabilizing intermediates via inductive effects .
- Furan ring aromaticity : The 2-furaldehyde group participates in conjugation, making the aldehyde susceptible to nucleophilic attack or oxidation .
- Steric effects : The bulky [3-(trifluoromethyl)phenoxy]methyl group may hinder regioselectivity in cross-coupling reactions, necessitating tailored catalysts or solvents .
Methodological Insight: Computational modeling (e.g., DFT calculations) and spectroscopic analysis (¹H/¹³C NMR) are recommended to map electron density and steric constraints .
How can researchers optimize the synthesis of this compound to address low yields in alkylation steps?
Key strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) improve nucleophilic displacement efficiency between 3-(trifluoromethyl)phenol and 5-(chloromethyl)-2-furaldehyde .
- Catalyst optimization : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactivity in biphasic systems .
- Temperature control : Gradual heating (40–60°C) minimizes side reactions like aldehyde oxidation .
Advanced Note: Monitor reaction progress via HPLC with UV detection (λ = 254 nm) to isolate intermediates and quantify byproducts .
What advanced analytical techniques are recommended to resolve structural ambiguities in derivatives of this compound?
- High-resolution mass spectrometry (HRMS) : Resolves isotopic patterns to confirm molecular formula (e.g., distinguishing -CF₃ from -CH₂CF₂ groups) .
- 2D NMR (COSY, HSQC) : Assigns coupling between the furan ring protons and the phenoxy-methyl group, critical for verifying substitution patterns .
- X-ray crystallography : Resolves steric clashes in crystalline derivatives, particularly when bulky substituents are introduced .
How should researchers address contradictory data in biological activity studies of trifluoromethyl-containing furan derivatives?
- Dose-response validation : Replicate assays across multiple cell lines or enzymatic systems to rule out cell-specific artifacts .
- Metabolite profiling : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed aldehyde or demethylated intermediates) that may confound activity results .
- Computational docking : Compare binding affinities of the parent compound and metabolites to target proteins (e.g., kinases or receptors) to clarify mechanisms .
What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes or trifluoromethyl byproducts .
- Waste disposal : Segregate halogenated waste for incineration to prevent environmental release of persistent fluorinated compounds .
What strategies can mitigate challenges in scaling up the synthesis of this compound for preclinical studies?
- Continuous flow chemistry : Reduces exothermic risks and improves mixing efficiency for alkylation steps .
- Quality-by-design (QbD) approaches : Use DOE (design of experiments) to optimize parameters like reagent stoichiometry and reaction time .
- In-line analytics : Implement PAT (process analytical technology) tools (e.g., FTIR probes) for real-time monitoring of aldehyde stability .
How does the trifluoromethyl group influence the compound’s stability under varying pH conditions?
- Acidic conditions : The -CF₃ group stabilizes the phenoxy moiety against hydrolysis but may accelerate aldehyde protonation, leading to hydrate formation .
- Basic conditions : The aldehyde is prone to Cannizzaro disproportionation; stabilize with non-aqueous buffers (e.g., DMSO/water mixtures) .
Methodology: Conduct accelerated stability studies (25–40°C, pH 1–13) with UPLC-MS tracking degradation pathways .
What computational tools are most effective for predicting the compound’s physicochemical properties?
- LogP prediction : Use SwissADME or MarvinSuite to estimate lipophilicity, critical for bioavailability studies .
- pKa estimation : ADMET Predictor or ACD/Labs software models the aldehyde’s acidity (pKa ≈ 8–10) and trifluoromethyl group’s electronic effects .
- Solubility modeling : COSMO-RS predicts solubility in organic/aqueous solvents for formulation design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
